N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine)
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Overview
Description
N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine): is a complex organic compound with the molecular formula C11H22N6O4S2 and a molecular weight of 366.46 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as nitro, amine, and sulfide groups. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) typically involves the reaction of methylenebis(sulfanediyl)ethane with N-methyl-2-nitroethene-1,1-diamine under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, often requiring heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) undergoes various chemical reactions, including:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The sulfide groups can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-N-[Methylenebis(sulfanediylethylene)]bis(N’-Methyl-2-nitroethene-1,1-diamine): A structurally similar compound with comparable reactivity and applications.
2,2’-[Ethylenedioxy]diethanethiol: Another compound with similar functional groups but different overall structure and properties.
Uniqueness
N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) is unique due to its combination of nitro, amine, and sulfide groups, which confer distinct reactivity and potential for forming diverse derivatives. Its specific structure allows for targeted applications in various fields of research and industry .
Properties
Molecular Formula |
C11H22N6O4S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(E)-1-N-methyl-1-N'-[2-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7+,11-8+ |
InChI Key |
VWZXRGJMLLSQBK-AMMQDNIMSA-N |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCSCCN/C(=C/[N+](=O)[O-])/NC |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |
Origin of Product |
United States |
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